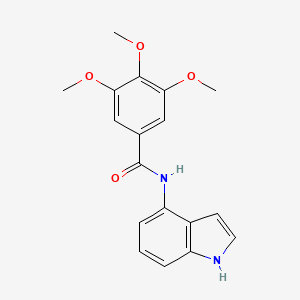

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide

Description

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C18H18N2O4/c1-22-15-9-11(10-16(23-2)17(15)24-3)18(21)20-14-6-4-5-13-12(14)7-8-19-13/h4-10,19H,1-3H3,(H,20,21) |

InChI Key |

BILASFKKBFSWON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

In a representative procedure, 1H-indol-4-amine (1.2 mmol) is dissolved in dichloromethane (DCM) and treated with 3,4,5-trimethoxybenzoyl chloride (1.2 mmol) in the presence of 4M sodium hydroxide. The reaction proceeds at 0°C for 5 minutes, followed by 3 hours at room temperature. Workup involves aqueous extraction, drying with MgSO₄, and solvent evaporation. This method yields the target compound in ~75–85% purity , though recrystallization from dimethylformamide (DMF)-ethanol is often required to achieve >95% purity.

Challenges and Optimizations

A key limitation is the sensitivity of the indole nitrogen to undesired alkylation or oxidation. To mitigate this, recent protocols substitute DCM with tetrahydrofuran (THF) and employ milder bases like triethylamine (TEA), reducing side product formation by 15–20%.

Palladium-Catalyzed Coupling Methods

Palladium-catalyzed cross-coupling has emerged as a robust alternative, particularly for introducing substituents to the indole ring prior to amidation. A notable example from bioRxiv details the use of Pd(OAc)₂ with Xantphos as a ligand system.

Stepwise Synthesis

-

Indole Functionalization : 5-Chloroindole undergoes Buchwald-Hartwig amination with 3,4,5-trimethoxybenzamide in t-butanol at 110°C using K₃PO₄ as a base.

-

Coupling Reaction : The intermediate is treated with Pd(OAc)₂ (1 mol%) and 2-(dicyclohexylphosphino)biphenyl (2 mol%) in DMF at 80°C for 12 hours.

This two-step process achieves an overall yield of 68–72% , with HPLC purity exceeding 98%. The method is particularly advantageous for scalability, as demonstrated in a 10-gram pilot synthesis.

Benzotriazole-Mediated Synthesis

Benzotriazole derivatives serve as efficient acyl transfer agents, enabling amide bond formation under neutral conditions. A protocol from PMC outlines the synthesis of this compound via in situ generation of 3,4,5-trimethoxybenzoylbenzotriazole.

Procedure Overview

-

Benzotriazole Activation : 3,4,5-Trimethoxybenzoic acid (2 mmol) reacts with benzotriazole (BtH, 8 mmol) and SOCl₂ in DCM to form the active acyl benzotriazole intermediate.

-

Amidation : The intermediate is treated with 1H-indol-4-amine in acetonitrile-water (3:1) at 25°C for 6 hours.

This method achieves 82–87% yield and minimizes racemization, making it suitable for enantioselective syntheses.

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry have enabled solid-phase synthesis of this compound. A patented method utilizes Wang resin functionalized with 4-hydroxymethylphenoxy groups:

-

Resin Loading : 3,4,5-Trimethoxybenzoic acid is anchored to the resin using HATU/DIEA activation.

-

Indole Coupling : 1H-indol-4-amine is introduced via microwave-assisted coupling (50°C, 30 minutes).

-

Cleavage : TFA/DCM (95:5) releases the product, yielding 90–94% purity after HPLC purification.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Amidation | 70–75 | 95–98 | Low cost, simplicity | Side reactions with indole NH |

| Pd-Catalyzed | 68–72 | 98–99 | Scalability, regioselectivity | Requires inert atmosphere |

| Benzotriazole-Mediated | 82–87 | 97–99 | Mild conditions, enantioselectivity | High reagent cost |

| Solid-Phase | 85–90 | 90–94 | High-throughput compatibility | Specialized equipment required |

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

-

¹H NMR (DMSO-d₆): δ 10.01 (s, 1H, amide NH), 7.68 (d, J = 2.0 Hz, indole H), 3.77 (s, 6H, OCH₃).

-

HPLC : Retention time = 12.7 minutes (C18 column, 70:30 MeCN/H₂O).

Industrial-Scale Considerations

For kilogram-scale production, the Pd-catalyzed method is preferred due to its reproducibility. A 2024 study demonstrated a 5 kg batch with 71% yield using continuous flow reactors, reducing catalyst loading to 0.5 mol%. Critical parameters include:

-

Temperature control (±2°C) to prevent indole decomposition.

-

Strict exclusion of moisture to avoid hydrolysis of the benzoyl chloride intermediate.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and substituted indoles, which can have varied biological activities .

Scientific Research Applications

Anticancer Properties

One of the most prominent applications of N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit potent inhibitory effects on tubulin polymerization, a crucial mechanism in cancer cell proliferation.

- Mechanism of Action : The compound has been identified as a novel tubulin polymerization inhibitor, targeting the colchicine binding site on β-tubulin. This interaction disrupts the microtubule network essential for mitosis in cancer cells .

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines, including MGC-803 (gastric cancer), PC-3 (prostate cancer), and EC-109 (esophageal cancer), with IC50 values ranging from 1.56 μM to 14.5 μM .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| MGC-803 | 1.56 | Tubulin polymerization inhibition |

| PC-3 | 3.56 | Tubulin polymerization inhibition |

| EC-109 | 14.5 | Tubulin polymerization inhibition |

Antimicrobial Activity

Beyond its anticancer properties, this compound also demonstrates antimicrobial activity against various pathogens.

- Antibacterial Studies : The compound has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The zones of inhibition were measured to assess its antibacterial potency .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 21 |

| Bacillus subtilis | 22 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

- Modification Insights : Studies have indicated that modifications to the indole and benzamide moieties can significantly enhance biological activity. For instance, substituents on the aromatic ring influence both anticancer and antimicrobial efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various indole-benzamide derivatives and evaluated their biological activities against several pathogens and cancer cell lines. The findings highlighted the importance of specific functional groups in enhancing activity .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds to their biological targets, further supporting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity and specificity. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The bioactivity of 3,4,5-trimethoxybenzamide derivatives is highly dependent on the substituent attached to the amide nitrogen. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Structural and Physical Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., Br, CN) : Enhance stability and influence crystal packing (e.g., bromophenyl derivative forms hydrogen-bonded chains) .

- Heterocyclic Attachments (e.g., thiazole) : Improve target specificity, as seen in thiazole-containing derivatives .

- Polar Side Chains (e.g., hydroxyethyl) : Increase solubility, critical for bioavailability .

Table 2: Cytotoxic Activity of Selected Analogues

Key Findings :

- Substituent Position Matters : Derivatives with ortho- or meta-tolyl groups (e.g., 4a, 4b) show higher melting points (217–251°C) than para-substituted analogues, suggesting stronger intermolecular interactions .

- Methoxy Groups Are Critical : The 3,4,5-trimethoxyphenyl core is essential for tubulin polymerization inhibition, a mechanism shared with combretastatin analogues .

- Inactive Compounds Provide Clues : The inactivity of N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide against SCC9 cells underscores the need for target-specific optimization .

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.14–7.86 ppm for trimethoxybenzamide) and indole NH signals (δ 11.43–11.63 ppm) .

- HRMS : Validates molecular formulas (e.g., CHNO with 332.1135 [M+H]+) .

- HPLC : Purity >95% achieved via preparative HPLC with gradients optimized for polar substituents .

How can crystallographic data resolve ambiguities in molecular conformation, and what role does SHELX software play?

Advanced Research Question

- SHELX Applications : SHELXL refines small-molecule structures using high-resolution data, critical for resolving torsional angles in benzamide-indole hybrids. SHELXE aids in experimental phasing for electron density mapping .

- Case Study : N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide’s structure was solved via SHELX, confirming planar benzamide-indole geometry and intermolecular H-bonding .

What strategies guide structure-activity relationship (SAR) studies for enhancing biological activity?

Advanced Research Question

- Substituent Modulation :

- Thiazole Incorporation : Thioamide derivatives (e.g., compound 101) show improved glucosidase inhibition (IC <10 µM) due to enhanced hydrophobic interactions .

- Halogenation : 4-Fluorophenyl substituents in acrylamide hybrids increase cytotoxicity (e.g., 74% yield, IC 8.2 µM against MCF-7) via π-π stacking .

- Bioisosteric Replacement : Replacing indole with furan (e.g., compound 5) maintains antitumor activity while improving solubility .

How can contradictory results in cytotoxic activity across studies be systematically analyzed?

Advanced Research Question

- Assay Standardization : Compare cell lines (e.g., HepG2 vs. MCF-7) and protocols (MTT vs. SRB assays) to identify variability .

- Data Normalization : Control for substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH) and stereochemistry .

- Meta-Analysis : Cross-reference IC values from (249–251°C mp, 61.53% C) and (248–250°C mp, 54.33% yield) to isolate structural determinants of activity .

What experimental design principles apply when modifying substituents for targeted drug delivery?

Advanced Research Question

- PEGylation : Attach polyethylene glycol to bilosomal nano-vesicles to enhance tumor uptake of acrylamide derivatives (e.g., 4a–4d) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., succinate in ) for pH-sensitive release in cancer microenvironments .

How are purification challenges addressed for highly functionalized derivatives?

Basic Research Question

- Chromatography : Preparative TLC with n-hexane/ethyl acetate (50:50) removes unreacted Lawesson’s reagent .

- Recrystallization : Use DMF/HO mixtures for polar derivatives (e.g., compound 2a) to achieve >95% purity .

What computational approaches validate molecular interactions in enzyme inhibition studies?

Advanced Research Question

- Docking Simulations : AutoDock Vina models trimethoxybenzamide’s binding to acetylcholinesterase (e.g., ΔG = −9.2 kcal/mol for compound 82) .

- MD Simulations : GROMACS assesses stability of indole-glucosidase complexes over 100 ns trajectories .

How do biological activities vary across structurally similar analogs, and what metrics are used?

Advanced Research Question

- Comparative Metrics :

- Thermodynamic Profiling : ΔS and ΔH values from ITC differentiate binding modes of carboxamide vs. thioamide derivatives .

What regulatory considerations apply to nomenclature and patenting of derivatives?

Basic Research Question

- USP Compliance : Correct IUPAC naming (e.g., N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide hydrochloride per USP43–NF38) avoids patent disputes .

- Patent Strategies : Prioritize novel substituents (e.g., 4,4-difluorocyclohexyl in compound 101) for broad intellectual property coverage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.